3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Medicinal chemistry Structure-activity relationship Sulfonamide pharmacophore

3-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one (CAS 827620-39-3, molecular formula C19H21NO3S, molecular weight 343.44 g/mol) is a synthetic ketosulfonamide belonging to the 3,4-dihydroisoquinoline chemical class. Its predicted boiling point is 615.8±55.0 °C, density 1.256±0.06 g/cm³, and pKa -0.81±0.20.

Molecular Formula C19H21NO3S
Molecular Weight 343.44
CAS No. 827620-39-3
Cat. No. B2925557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
CAS827620-39-3
Molecular FormulaC19H21NO3S
Molecular Weight343.44
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)CCS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H21NO3S/c21-19(20-12-10-17-8-4-5-9-18(17)14-20)11-13-24(22,23)15-16-6-2-1-3-7-16/h1-9H,10-15H2
InChIKeyIGYYPYVMAPUIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one (CAS 827620-39-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one (CAS 827620-39-3, molecular formula C19H21NO3S, molecular weight 343.44 g/mol) is a synthetic ketosulfonamide belonging to the 3,4-dihydroisoquinoline chemical class. Its predicted boiling point is 615.8±55.0 °C, density 1.256±0.06 g/cm³, and pKa -0.81±0.20 . The compound is commercially available at ≥95% purity and is structurally characterized by a benzylsulfonyl group linked via a propan-1-one spacer to a 3,4-dihydroisoquinoline (tetrahydroisoquinoline-saturated) bicyclic core. The 3,4-dihydroisoquinoline scaffold is a privileged pharmacophore found in multiple medicinal chemistry programs targeting neurological disorders, oncology, and endocrinology [1][2].

Why 3-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one Cannot Be Simply Replaced by In-Class Dihydroisoquinoline Sulfonamides


The 3,4-dihydroisoquinoline sulfonamide/ketosulfonamide chemical space encompasses compounds with widely divergent pharmacological profiles depending on the sulfonyl substituent, the linker length between sulfonyl and carbonyl, and the oxidation state of the isoquinoline ring. A benzylsulfonyl group (BnSO₂–) confers distinct lipophilicity, steric bulk, and metabolic vulnerability compared to a phenylsulfonyl group (PhSO₂–); the propan-1-one linker length alters conformational sampling and target-binding geometry relative to butan-1-one or ethan-1-one homologs . Within the broader scaffold class, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids exhibit low-nanomolar AKR1C3 inhibition with 1500-fold isoform selectivity [1], while other 3,4-dihydroisoquinolin-2(1H)-yl compounds are claimed as D1 positive allosteric modulators for cognitive impairment [2]. These divergent activities demonstrate that even minor structural modifications within this scaffold class produce fundamentally different target engagement profiles, making untested analog substitution scientifically unjustified.

Quantitative Differentiation Evidence for 3-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one (CAS 827620-39-3) Relative to Closest Structural Analogs


Benzylsulfonyl vs. Phenylsulfonyl Substituent: Predicted Lipophilicity and Structural Differentiation

The target compound incorporates a benzylsulfonyl group (BnSO₂–, –CH₂–Ph attached to sulfur), whereas the closest commercially available analog bears a phenylsulfonyl group (PhSO₂–, phenyl directly attached to sulfur, CAS 878428-80-9). The additional benzylic methylene in the target compound increases molecular weight from 329.41 to 343.44 g/mol (+14.03 Da, +4.3%) and introduces one additional rotatable bond . This structural difference is expected to increase lipophilicity (estimated ΔlogP ≈ +0.5) and alter cytochrome P450 metabolic susceptibility, as benzylic positions are known sites for oxidative metabolism. Direct head-to-head biological data for these two compounds are not available in the public domain; this differentiation is based on well-established medicinal chemistry principles for sulfonamide-containing ligands [1].

Medicinal chemistry Structure-activity relationship Sulfonamide pharmacophore

Linker Length: Propan-1-one vs. Butan-1-one Spacer – Conformational and Pharmacophore Spacing Implications

The target compound (CAS 827620-39-3) features a propan-1-one linker (three carbons between sulfonyl and carbonyl), whereas the butan-1-one homolog (CAS 923413-68-7) contains a four-carbon linker. This single methylene difference alters the molecular weight from 343.44 to 357.5 g/mol (+14.06 Da, +4.1%) and modifies the spatial relationship between the dihydroisoquinoline core and the benzylsulfonyl group . In the broader 3,4-dihydroisoquinoline sulfonamide class, linker length has been shown to critically impact target binding geometry: in the AKR1C3 inhibitor series (3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids), subtle modifications to the linker region shift the bicyclic ring position within the SP1 pocket, altering both potency and isoform selectivity [1]. Direct comparative biological data between the propan-1-one and butan-1-one analogs are not publicly available; this differentiation is based on class-level structure-activity relationship evidence.

Structure-activity relationship Linker optimization Conformational analysis

Predicted Physicochemical Property Differentiation: Boiling Point, Density, and pKa as Procurement-Relevant Handling Parameters

The target compound has predicted boiling point of 615.8±55.0 °C, density of 1.256±0.06 g/cm³, and pKa of -0.81±0.20 (predicted for the protonated amine form) . For the phenylsulfonyl analog (CAS 878428-80-9) and butan-1-one homolog (CAS 923413-68-7), individually predicted physicochemical parameters are not publicly consolidated in a single authoritative database, limiting direct quantitative comparison. However, the target compound's relatively high predicted boiling point and moderate density are consistent with its molecular weight and functional group composition . The strongly acidic predicted pKa (-0.81) indicates that the dihydroisoquinoline nitrogen, when protonated, forms a very weak conjugate base, implying the neutral free-base form predominates under physiological and standard laboratory conditions. This differentiates it from tetrahydroisoquinoline analogs bearing basic amine substituents. These predicted values serve as procurement-relevant benchmarks for purity assessment (e.g., boiling point for distillation feasibility) and formulation considerations.

Physicochemical characterization Procurement specification Handling and storage

Synthetic Accessibility Advantage: Ketosulfonamide Hydrolysis Methodology Provides Direct Synthetic Route

The target compound belongs to the ketosulfonamide subclass, which is directly accessible via the mild hydrolysis of 3,4-dihydroisoquinoline imines activated by sulfonyl chlorides, as demonstrated by Dang et al. (2020) [1]. This methodology tolerates broad substrate scope with moderate to excellent yields and operates without strong acidic or basic conditions, making it a user-friendly synthetic protocol. By contrast, the 2-benzylsulfonyl-3,4-dihydroisoquinolin-1-one scaffold (a cyclic analog where the carbonyl is endocyclic) requires a fundamentally different synthetic route involving cyclization chemistry [2]. The acyclic ketosulfonamide architecture of the target compound therefore offers synthetic divergence: it can serve as a precursor to both open-chain and cyclized derivatives through selective transformations. Purity of the commercially available target compound is specified at ≥95% , establishing a defined baseline for downstream synthetic applications.

Synthetic methodology Chemical procurement Building block strategy

Scaffold Pharmacological Precedent: Dihydroisoquinoline Sulfonamide Class Demonstrates Target Engagement Versatility but Requires Compound-Specific Validation

The 3,4-dihydroisoquinoline sulfonamide/ketosulfonamide scaffold class has demonstrated engagement with multiple validated therapeutic targets. 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids inhibit AKR1C3 with low-nanomolar potency (IC50 = 13 nM) and 1500-fold selectivity over related isoforms [1]. Separate 3,4-dihydroisoquinolin-2(1H)-yl compounds are claimed as D1 dopamine receptor positive allosteric modulators for cognitive impairment in Parkinson's disease and schizophrenia [2]. Additionally, structurally related sigma-2 receptor ligands based on 3,4-dihydroisoquinolinone and 1,2,3,4-tetrahydroisoquinoline scaffolds have demonstrated high affinity (low nanomolar Ki) and remarkable sigma-2/sigma-1 selectivity (up to 2807-fold) [3]. However, no direct target engagement data for CAS 827620-39-3 itself are publicly available. This class-level precedent supports the scaffold's pharmacological relevance but does not substitute for compound-specific validation. The benzylsulfonyl-propanone substitution pattern of the target compound occupies a distinct and under-explored region of the scaffold's chemical space, representing a potential opportunity for novel target engagement profiling.

Pharmacological precedent Target engagement Scaffold versatility

Recommended Research and Industrial Application Scenarios for 3-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one (CAS 827620-39-3)


Structure-Activity Relationship (SAR) Probe for Dihydroisoquinoline Sulfonamide Pharmacophore Expansion

The target compound's benzylsulfonyl-propanone substitution pattern occupies a distinct and under-explored region of dihydroisoquinoline chemical space, making it suitable as a SAR probe to interrogate the effect of sulfonyl substituent bulk (benzyl vs. phenyl vs. substituted benzyl) and linker length (propanone vs. butanone vs. ethanone) on target engagement. Based on class precedent showing that analogous 3,4-dihydroisoquinolin-2(1H)-yl compounds modulate AKR1C3, D1 receptors, and sigma-2 receptors [1][2][3], the compound can serve as a comparator in focused library synthesis to map structure-activity relationships across these target families.

Synthetic Building Block for Ketosulfonamide-Derived Compound Libraries via Mild Hydrolysis-Coupling Methodology

The ketosulfonamide architecture is directly accessible through the mild hydrolysis protocol of Dang et al. (2020), which tolerates diverse sulfonyl chlorides and operates without strong acid or base [1]. The acyclic carbonyl provides a versatile synthetic handle for further derivatization: reduction to the corresponding alcohol, reductive amination to secondary amines, or Grignard addition to tertiary alcohols. This versatility, combined with ≥95% commercial purity [2], positions the compound as a reliable starting material for generating focused libraries of dihydroisoquinoline derivatives for screening applications.

Negative Control or Orthogonal Chemotype for AKR1C3 or Sigma Receptor Screening Cascades

Given that structurally related 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids are potent AKR1C3 inhibitors (IC50 13 nM) [1] and that tetrahydroisoquinoline derivatives achieve high sigma-2 receptor affinity [2], the target compound—with its distinct benzylsulfonyl-propanone pharmacophore—may serve as an orthogonal chemotype or negative control in screening cascades. Its structural divergence from the carboxylic acid-bearing AKR1C3 inhibitors and the 6,7-dimethoxy-substituted sigma ligands ensures it probes different chemical space, helping to establish assay specificity and reduce false-positive rates in high-throughput screens.

Physicochemical Reference Standard for Dihydroisoquinoline Ketosulfonamide Analytical Method Development

With predicted boiling point 615.8±55.0 °C, density 1.256±0.06 g/cm³, and pKa -0.81±0.20 [1], the compound provides defined, though computationally predicted, reference values for developing and validating analytical methods (HPLC, LC-MS, GC-MS) targeting the dihydroisoquinoline ketosulfonamide class. Its commercial availability at defined purity [2] supports its use as a system suitability standard in quality control workflows.

Quote Request

Request a Quote for 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.